N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-furan carboxamide derivative with a dimethylaminopropyl substituent and a hydrochloride salt formulation. The benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in anticancer, antimicrobial, and central nervous system (CNS)-targeting agents . The furan carboxamide moiety may contribute to hydrogen bonding interactions with biological targets. The hydrochloride salt form ensures enhanced aqueous solubility, a common strategy for optimizing drug-like properties .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S.ClH/c1-21(2)9-5-10-22(17(23)14-6-4-11-25-14)18-20-15-13(24-3)8-7-12(19)16(15)26-18;/h4,6-8,11H,5,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJYIZNRPRTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy substituents on the benzothiazole ring.
Formation of the Furan Ring: The furan ring is synthesized separately through a series of reactions involving furfural or other furan precursors.
Coupling Reactions: The benzothiazole and furan rings are coupled using appropriate coupling agents and conditions to form the desired compound.
Introduction of the Dimethylamino Propyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Pathways: Affecting signaling pathways and gene expression to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
Compound A : N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (from , Compound 8)
- Key Differences: Lacks the furan carboxamide and dimethylaminopropyl chain. Features a hydroxamic acid group (-CONHOH) instead of a tertiary amine.
- The 4-chlorophenyl group in Compound 8 may limit solubility compared to the target compound’s methoxybenzothiazole.
Compound B : N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (from , Compound 5)
- Key Differences :
- Contains a benzhydryl group and hydroxyureido chain, contrasting with the target’s furan-carboxamide.
- The L-3-phenylpropanamide backbone suggests peptidomimetic properties, unlike the rigid benzothiazole-furan system.
- Functional Implications :
Pharmacokinetic and Physicochemical Comparisons
Functional Group Analysis
- Benzothiazole vs. Benzofuran :
- Dimethylaminopropyl Chain: Similar to tertiary amines in antidepressants (e.g., fluoxetine), this group may facilitate blood-brain barrier penetration, unlike the hydroxamic acids in Compound 8, which are more polar .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Characteristics
The compound's molecular formula is with a molecular weight of approximately 488.0 g/mol. Its structure includes a benzothiazole moiety, which is often associated with various biological activities.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18ClN3O4S2 |
| Molecular Weight | 488.0 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The compound demonstrated cytotoxicity with IC50 values in the micromolar range, suggesting its potential as an anticancer agent. For instance, derivatives of benzothiazole have shown IC50 values as low as 0.48 µM against MCF-7 cells, indicating strong antiproliferative effects .
The proposed mechanism involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that these compounds could trigger apoptotic pathways by increasing caspase activity and modulating p53 expression levels. For example, compounds similar to this one have been shown to increase caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .
Other Biological Activities
In addition to anticancer effects, benzothiazole derivatives are known for various other biological activities:
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
- Antiparasitic Activity : Research indicates potential efficacy against parasitic infections.
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, researchers evaluated the effects of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-y)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 1.93 µM, significantly lower than that of standard treatments like doxorubicin .
Case Study 2: Mechanistic Insights
A separate investigation focused on the mechanistic pathways activated by this compound in cancer cells. The study utilized Western blot analysis to assess protein expression changes related to apoptosis. Results indicated increased levels of pro-apoptotic proteins and reduced survival signals in treated cells .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:
- Benzothiazole activation : Introduce chloro and methoxy groups via nucleophilic substitution under reflux in ethanol or DMSO .
- Amide coupling : React with 3-(dimethylamino)propylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to form the tertiary amide bond .
- Hydrochloride salt formation : Treat with HCl in a polar solvent (e.g., methanol) to precipitate the final product .
Critical Parameters : - Temperature control during substitution (60–80°C for benzothiazole activation).
- pH adjustment (6.5–7.5) during amide coupling to minimize side reactions .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~493.5) .
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradient (retention time ~12–14 min) .
Validation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solubility, protein binding). Mitigation strategies include:
- Multi-assay validation : Test in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .
- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to improve bioavailability .
- Data normalization : Adjust for assay interference (e.g., background fluorescence in fluorometric assays) .
Case Study : Discrepancies in IC50 values may stem from variations in ATP concentration in kinase assays; standardize ATP levels to 10 µM .
Q. What experimental design strategies are recommended for optimizing reaction yields and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factor screening : Use Plackett-Burman design to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize parameters like temperature (50–90°C) and stoichiometry (1:1.2 molar ratio) .
Example : A Central Composite Design (CCD) for amide coupling achieved 85% yield at 70°C with 1.5 eq. of EDC .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
- Target selection : Prioritize kinases or GPCRs based on structural motifs (e.g., benzothiazole’s π-π stacking with ATP-binding pockets) .
- Binding affinity prediction : Calculate ΔG values for docked poses; validate with experimental IC50 .
Limitations : Address false positives by incorporating solvation effects (e.g., implicit solvent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
